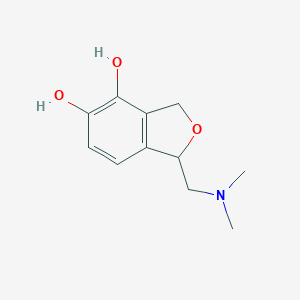
1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-4,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LY233053は、N-メチル-D-アスパラギン酸(NMDA)受容体の競合的アンタゴニストとして知られる合成有機化合物です。 この化合物は、特に中枢神経系の虚血を含む状態における神経保護効果の可能性について広く研究されてきました 。 LY233053は、実験モデルにおいて、比較的副作用が少なく神経損傷を軽減する有効性を示しました .
準備方法
合成経路と反応条件: LY233053の合成には、テトラゾール置換アミノ酸を分子構造に組み込むことが含まれます。 主なステップには、テトラゾール環の形成とそれに続くピペリジンカルボン酸への結合が含まれます 。 反応条件は、通常、目的の生成物の形成を促進するために有機溶媒と触媒の使用を伴います。
工業生産方法: LY233053の工業生産は、高収率と純度を確保するために最適化された反応条件を使用した大規模合成を含む可能性があります。 これには、自動反応器の使用、精密な温度制御、結晶化やクロマトグラフィーなどの精製技術を使用して最終生成物を単離することが含まれます .
化学反応の分析
反応の種類: LY233053は、テトラゾール環やピペリジン環などの反応性官能基の存在により、主に置換反応を起こします 。 これらの反応は、さまざまな試薬や条件によって促進できます。
一般的な試薬と条件: LY233053を含む反応に使用される一般的な試薬には、有機溶媒、酸、塩基、触媒が含まれます。 条件は、多くの場合、目的の反応経路がたどられるように、制御された温度と圧力を伴います .
生成される主な生成物: LY233053を含む反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応により、官能基が修飾された誘導体が生成される可能性があり、それにより化合物の生物活性が変わることがあります .
科学研究への応用
LY233053は、特に化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。 化学では、NMDA受容体拮抗作用のメカニズムとそのニューロンシグナル伝達への影響を研究するためのツールとして使用されます 。 生物学では、LY233053は、さまざまな生理学的および病理学的プロセスにおけるNMDA受容体の役割を調査するために使用されます 。 医学では、神経保護特性により、てんかん、脳卒中、神経変性疾患などの疾患における潜在的な治療用途があります 。 産業では、LY233053は、NMDA受容体を標的とする新薬の開発に使用できます .
科学的研究の応用
LY233053 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of NMDA receptor antagonism and its effects on neuronal signaling . In biology, LY233053 is used to investigate the role of NMDA receptors in various physiological and pathological processes . In medicine, it has potential therapeutic applications in conditions such as epilepsy, stroke, and neurodegenerative diseases due to its neuroprotective properties . In industry, LY233053 can be used in the development of new drugs targeting NMDA receptors .
作用機序
LY233053は、興奮性神経伝達物質であるグルタミン酸の作用を阻害することにより、NMDA受容体に競合的に結合して効果を発揮します 。 この阻害は、神経細胞へのカルシウムイオンの過剰流入を防ぎ、細胞の損傷や死につながる可能性があります。 LY233053の分子標的には、NMDA受容体サブユニットが含まれ、その作用に関与する経路は、シナプス伝達と神経保護の調節に関連しています .
類似化合物の比較
LY233053は、他のNMDA受容体拮抗薬と比較して、その構造と作用機序が独特です。 類似の化合物には、LY235959やディゾシルピンなどがあります。これらは、NMDA受容体拮抗薬としても作用しますが、化学構造と薬理学的プロファイルが異なります 。 LY233053は、これらの類似化合物の一部と比較して、作用時間が短く、副作用プロファイルがより良好であることが示されています .
類似化合物のリスト:- LY235959
- ディゾシルピン
- メマンチン
- イフェンプロジル
- レマセミド
類似化合物との比較
LY233053 is unique in its structure and mechanism of action compared to other NMDA receptor antagonists. Similar compounds include LY235959 and dizocilpine, which also act as NMDA receptor antagonists but differ in their chemical structures and pharmacological profiles . LY233053 has been shown to have a shorter duration of action and a more favorable side effect profile compared to some of these similar compounds .
List of Similar Compounds:- LY235959
- Dizocilpine
- Memantine
- Ifenprodil
- Remacemide
These compounds share the common feature of NMDA receptor antagonism but differ in their specific chemical structures and therapeutic applications .
特性
CAS番号 |
104834-93-7 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
1-[(dimethylamino)methyl]-1,3-dihydro-2-benzofuran-4,5-diol |
InChI |
InChI=1S/C11H15NO3/c1-12(2)5-10-7-3-4-9(13)11(14)8(7)6-15-10/h3-4,10,13-14H,5-6H2,1-2H3 |
InChIキー |
UIMQDIGDCIXDIY-UHFFFAOYSA-N |
SMILES |
CN(C)CC1C2=C(CO1)C(=C(C=C2)O)O |
正規SMILES |
CN(C)CC1C2=C(CO1)C(=C(C=C2)O)O |
同義語 |
4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















